molecular formula C11H15ClN2O2 B1394787 3-Pyrrolidinylmethyl isonicotinate hydrochloride CAS No. 1220020-81-4

3-Pyrrolidinylmethyl isonicotinate hydrochloride

Cat. No. B1394787
M. Wt: 242.7 g/mol
InChI Key: LRNXEOYGJWWCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidinylmethyl isonicotinate hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Pyrrolidinylmethyl isonicotinate hydrochloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 242.7 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Pyrrolidinylmethyl isonicotinate hydrochloride are not fully detailed in the sources I found .

Scientific Research Applications

1. Chemical Synthesis and Structure Analysis

  • Synthesis and Structural Characterization: Research has demonstrated various synthesis methods and structural characterizations of compounds related to isonicotinic acid derivatives. For example, the formation of 4-Pyridine Methanol from Isonicotinic Acid Hydrazide by Mycobacterium tuberculosis B.C.G. has been studied, illustrating the chemical breakdown and synthesis pathways involved in these compounds (Youatt, 1961). Furthermore, the crystal structures of pyridinecarboxylic acid chloride hydrochlorides, including isonicotinic acid derivatives, have been analyzed to understand their molecular interactions and crystalline state (Nättinen & Rissanen, 2003).

2. Applications in Coordination Polymers and Magnetic Materials

  • Coordination Polymers with Magnetic Properties: A series of coordination polymers with pyridine carboxylate N-oxide, including isonicotinate N-oxide, have been synthesized, displaying long-range magnetic ordering. These compounds demonstrate significant applications in the field of materials science, particularly in developing new magnetic materials (He, Wang, Gao, & Yan, 2006).

3. Luminescence and Photophysical Properties

  • Luminescent Lanthanide Coordination Polymers: Research on luminescent lanthanide coordination polymers using isonicotinate groups has shown promising results in the field of luminescence and photophysical applications. These studies contribute to the understanding of how isonicotinate derivatives can be used to develop new luminescent materials (Ma, Evans, Foxman, & Lin, 1999).

4. Potential in Drug Discovery and Development

  • C-H Functionalization for Drug Discovery: The C-H functionalization of pyridine rings, including isonicotinic acid derivatives, using palladium-catalyzed reactions, offers a powerful method for the preparation of structurally diverse nicotinic and isonicotinic acids. This research has tremendous importance in drug discovery, highlighting the potential of these compounds in developing new pharmaceuticals (Wasa, Worrell, & Yu, 2010).

properties

IUPAC Name

pyrrolidin-3-ylmethyl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(10-2-5-12-6-3-10)15-8-9-1-4-13-7-9;/h2-3,5-6,9,13H,1,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNXEOYGJWWCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinylmethyl isonicotinate hydrochloride

CAS RN

1220020-81-4
Record name 4-Pyridinecarboxylic acid, 3-pyrrolidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220020-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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